molecular formula C15H22O3 B1618196 3-[p-(Hexyloxy)phenyl]propionic acid CAS No. 25131-98-0

3-[p-(Hexyloxy)phenyl]propionic acid

Cat. No.: B1618196
CAS No.: 25131-98-0
M. Wt: 250.33 g/mol
InChI Key: XSLSHDVWFGILIQ-UHFFFAOYSA-N
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Description

Classification and Chemical Context

Phenolic Acid and Phenylpropanoic Acid Classification

3-[p-(Hexyloxy)phenyl]propionic acid belongs to the class of organic compounds known as phenylpropanoic acids. iarc.frdrugbank.com This classification is defined by a core structure containing a phenyl ring attached to a propanoic acid moiety. iarc.frdrugbank.com The parent compound of this family is 3-phenylpropanoic acid (also known as hydrocinnamic acid), which consists of a benzene (B151609) ring substituted with a propionic acid tail. wikipedia.orgebi.ac.uk

The subject compound is a specific derivative where a hexyloxy group (a six-carbon alkyl chain attached via an oxygen atom) is substituted at the para (4th) position of the phenyl ring. While it is structurally related to phenolic acids, such as the naturally occurring 3-(4-Hydroxyphenyl)propionic acid (phloretic acid), it is not strictly a phenolic acid itself. sigmaaldrich.com This is because the hydrogen of the phenolic hydroxyl group is replaced by a hexyl group, forming an ether linkage. This etherification significantly alters the molecule's chemical properties, particularly its polarity and reactivity, compared to its hydroxylated counterpart.

Relationship to Other Aromatic Carboxylic Acid Compounds

The structure of this compound can be understood in the context of other aromatic carboxylic acids. Unlike benzoic acid, which has a carboxyl group directly attached to the aromatic ring, or phenylacetic acid with a single methylene (B1212753) spacer, the three-carbon propionic acid chain in this compound provides greater conformational flexibility. wikipedia.org It is a saturated analogue of cinnamic acid, from which phenylpropanoic acids can be prepared via hydrogenation. wikipedia.org The presence of the para-hexyloxy substituent further distinguishes it from its parent compound, 3-phenylpropanoic acid, by introducing a significant lipophilic character. wikipedia.orgebi.ac.uk

Research Significance and Interdisciplinary Relevance

The distinct molecular architecture of this compound underpins its utility in several research fields. Its bifunctional nature—possessing a carboxylic acid for further reactions and a long alkyl chain influencing physical properties—makes it a versatile tool for chemists.

Role as a Building Block in Organic Synthesis

As a substituted phenylpropanoic acid, the compound is a valuable building block in multi-step organic synthesis. The carboxylic acid functional group is readily converted into a wide array of other functional groups, such as esters, amides, or acid chlorides, allowing for the construction of more complex molecular architectures. orgsyn.org For example, similar phenylpropanoic acid structures are used as starting materials in the synthesis of complex heterocyclic systems or as precursors for optically active compounds through processes like asymmetric hydrogenation. google.com Its defined structure, with substituents at specific positions, allows chemists to incorporate the 4-(hexyloxy)phenylpropyl unit into larger target molecules with precision.

Relevance in Chemical Biology Investigations

The arylpropionic acid scaffold is of significant interest in medicinal chemistry and chemical biology. orientjchem.org This structural motif is the foundation for an important class of non-steroidal anti-inflammatory drugs (NSAIDs), including well-known agents like ibuprofen (B1674241) and ketoprofen. orientjchem.orgresearchgate.net While this compound is not itself a therapeutic agent, it serves as a valuable scaffold for synthesizing new derivatives for biological screening. researchgate.net Researchers can modify its structure to explore how changes affect biological activity, potentially leading to the discovery of new compounds with anti-inflammatory or antimicrobial properties. orientjchem.orgnih.gov Furthermore, related hydroxyphenylpropionic acids are known metabolites of dietary polyphenols, making this class of compounds relevant for studying the interaction of dietary components with human metabolic pathways. selleckchem.com

Interactive Data Table: Chemical Properties of this compound

PropertyValue
IUPAC Name 3-[4-(hexyloxy)phenyl]propanoic acid
Molecular Formula C15H22O3
Molar Mass 250.34 g/mol
Canonical SMILES CCCCCCOCC1=CC=C(CCC(=O)O)C=C1
Classification Phenylpropanoic Acid Derivative

Interactive Data Table: Research Applications

Field of StudyApplication of this compound
Materials Science Precursor for the synthesis of liquid crystals and functional polymers.
Organic Synthesis Versatile building block for constructing complex molecules and heterocyclic systems.
Medicinal Chemistry Serves as a molecular scaffold for developing novel compounds for biological screening.

Based on a comprehensive review of available academic and scientific literature, there is a notable lack of specific research published on the chemical compound This compound and its distinct derivatives as outlined. The existing body of research extensively covers the broader class of arylpropionic acids and various other substituted 3-phenylpropionic acid compounds. However, dedicated studies focusing on the anhydride (B1165640), ester, amide, and chiral analogues of the specific hexyloxy-substituted variant are not present in the accessible scientific databases.

Therefore, this article cannot be generated as per the provided outline due to the absence of specific, verifiable research findings on "this compound" and its derivatives. The creation of content on their unique properties, applications, and stereochemical aspects would require speculation beyond the scope of existing scientific evidence.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-hexoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C15H22O3/c1-2-3-4-5-12-18-14-9-6-13(7-10-14)8-11-15(16)17/h6-7,9-10H,2-5,8,11-12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSLSHDVWFGILIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70947993
Record name 3-[4-(Hexyloxy)phenyl]propanoic acid
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Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25131-98-0
Record name 4-(Hexyloxy)benzenepropanoic acid
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Record name 3-(p-(Hexyloxy)phenyl)propionic acid
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Record name 3-[4-(Hexyloxy)phenyl]propanoic acid
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Record name 3-[p-(hexyloxy)phenyl]propionic acid
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Synthetic Methodologies for 3 P Hexyloxy Phenyl Propionic Acid and Its Chemical Derivatives

Established Synthesis Routes for 3-[p-(Hexyloxy)phenyl]propionic Acid

The preparation of 3-phenylpropionic acid and its substituted analogues, such as the hexyloxy derivative, can be achieved through several well-documented methods. These routes often involve the transformation of precursor molecules like cinnamic acids or phenylpropanals.

A primary method for synthesizing 3-phenylpropanoic acid is through the hydrogenation of cinnamic acid. wikipedia.org This reaction reduces the carbon-carbon double bond of the cinnamic acid backbone to yield the corresponding propionic acid. This approach can be adapted for this compound by starting with the appropriately substituted cinnamic acid. Another established route involves a two-step process starting from cinnamaldehyde (B126680). The cinnamaldehyde is first hydrogenated, often in the presence of a palladium-containing catalyst, to form 3-phenylpropanal. google.com This intermediate is then subjected to oxidation to yield 3-phenylpropionic acid. google.com This method is noted for its potential for high conversion rates and selectivity. google.com

The malonic ester synthesis provides an alternative pathway, typically involving the reaction of diethyl malonate with a suitable benzyl (B1604629) halide, such as benzyl chloride. vedantu.com Subsequent hydrolysis and decarboxylation of the alkylated malonic ester produce the final 3-phenylpropanoic acid. vedantu.com For synthesizing complex or optically active analogues, more sophisticated methods are employed, such as the asymmetric hydrogenation of substituted cinnamic acids using chiral catalysts. google.com

Esterification is a key functionalization reaction for carboxylic acids, including this compound. The Fischer-Speier esterification is a common method where the carboxylic acid is reacted with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.com This equilibrium-driven reaction often requires the removal of water to achieve high yields of the ester product. masterorganicchemistry.com A useful mnemonic for the multi-step mechanism is PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com

Various acid catalysts can be employed for this transformation, and their efficiency can be compared to optimize reaction conditions. researchgate.net For instance, the esterification of 3-phenylpropionic acid with benzyl alcohol has been studied with different solid acid catalysts. researchgate.net The synthesis of ester derivatives is also achieved by reacting the corresponding acid chloride with an alcohol or by transesterification, where an existing ester is reacted with an alcohol in the presence of a catalyst to exchange the alkoxy group. google.com These methods allow for the introduction of diverse functional groups, modifying the molecule's physical and chemical properties for applications in materials science and as intermediates in fine chemical synthesis. google.com

Oxidation and hydrogenation are fundamental transformations in the synthesis of propanoic acids from various precursors. The oxidation of primary alcohols and aldehydes is a direct route to carboxylic acids. nih.govquora.com For example, 1-propanol (B7761284) can be selectively oxidized to propionic acid using hydrogen peroxide as a green oxidant, catalyzed by recyclable heteropolyoxometalates. nih.gov The reaction proceeds via the intermediate propionaldehyde (B47417), which is further oxidized to the final acid. nih.gov Similarly, the liquid-phase oxidation of propionaldehyde, using oxygen or air, is a widely adopted industrial method due to its mild reaction conditions and high product selectivity. google.com

Hydrogenation is crucial for converting unsaturated precursors into saturated propanoic acids. The catalytic reduction of propionic acid itself can lead to various products depending on the conditions; for instance, over a supported Rhenium oxide (ReOx) catalyst promoted by Palladium, propionic acid can be reduced to propanal and propanol. acs.org In the context of synthesizing 3-phenylpropanoic acid, the hydrogenation of the alkene group in cinnamic acid is a key step. wikipedia.org Furthermore, the hydrodeoxygenation of propanoic acid over platinum catalysts can produce propionaldehyde and 1-propanol, demonstrating the versatility of hydrogenation pathways in this chemical space. acs.org

Table 1: Comparison of General Propanoic Acid Synthesis Methods
MethodPrecursorKey Reagents/CatalystsPrimary ProductReference
HydrogenationCinnamic AcidH₂, Pd/C or other hydrogenation catalysts3-Phenylpropanoic Acid wikipedia.org
Oxidation3-PhenylpropanalMolecular oxygen, optional catalyst (e.g., cobalt acetate)3-Phenylpropionic Acid google.com
Oxidation1-PropanolH₂O₂, HeteropolyoxometalatesPropionic Acid nih.gov
Malonic Ester SynthesisBenzyl Halide + Diethyl MalonateSodium ethoxide, followed by acid/base hydrolysis3-Phenylpropanoic Acid vedantu.com
Asymmetric HydrogenationSubstituted Cinnamic AcidChiral catalyst (e.g., Rhodium-based)Optically Active Phenylpropionic Acid google.com

The creation of complex analogues of this compound often necessitates multistep synthetic sequences that allow for precise control over the molecular architecture. One powerful strategy involves the use of chiral auxiliaries to guide stereoselective reactions. For example, the Evans oxazolidinone auxiliary method has been applied to the enantioselective derivatization of 3-phenylpropionic acid. orgsyn.org In this approach, the propionic acid is first converted to an N-acyl oxazolidinone, which then directs the stereochemistry of subsequent alkylation or functionalization reactions. orgsyn.org

Another modern approach is the use of photocatalysis to construct α-arylated carboxylic acids in a modular fashion. nih.gov This method can involve the exhaustive defluorination of α-trifluoromethyl alkenes in the presence of alkyltrifluoroborates, water, and a photocatalyst to generate the desired acid. nih.gov Palladium-catalyzed reactions also offer a versatile platform for building complex structures. A two-step, one-pot protocol involving a Heck reaction of an aryl bromide with ethylene, followed by a hydroxycarbonylation step, can efficiently produce various 2-aryl propionic acids. mdpi.com These advanced methodologies enable the synthesis of structurally diverse libraries of propionic acid derivatives for screening and development in various scientific fields. nih.govnih.gov

Derivatization Strategies for Advanced Functional Materials

The functional group of this compound serves as a versatile handle for further chemical modification. These derivatization strategies are employed to synthesize advanced materials with specific properties by converting the carboxylic acid into other functional groups like anhydrides, esters, and amides.

3-[p-(Hexyloxy)phenyl]propionic anhydride (B1165640) is formed from its parent carboxylic acid through a condensation reaction. ontosight.ai This process typically involves the dehydration of two molecules of the carboxylic acid. Industrially, propionic anhydride is produced by heating propionic acid to high temperatures (e.g., 235 °C) to distill off the water formed. nih.gov Alternatively, heating the acid with propionyl chloride can also yield the anhydride. nih.gov Anhydrides like 3-[p-(hexyloxy)phenyl]propionic anhydride are valuable reagents in organic synthesis and materials science. ontosight.ai They can act as monomers or cross-linking agents in polymerization reactions and serve as building blocks for more complex molecules by reacting with nucleophiles such as alcohols and amines. ontosight.ainih.gov

Table 2: Properties of Propionic Anhydride
PropertyValueReference
Chemical Formula(CH₃CH₂CO)₂O sigmaaldrich.com
Molar Mass130.14 g/mol sigmaaldrich.com
AppearanceColorless liquid, pungent odor nih.gov
Boiling Point167 °C sigmaaldrich.com
Melting Point-43 °C sigmaaldrich.com
Density1.015 g/mL at 25 °C sigmaaldrich.com

The carboxylic acid group of this compound can be readily converted into esters and amides to achieve specific research goals, such as altering solubility, reactivity, or biological activity. The synthesis of these derivatives allows for fine-tuning the molecular properties.

Esters are commonly prepared via Fischer esterification as previously described, or by reacting the acid with alcohols using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). researchgate.netrsc.org Amides are synthesized by reacting the carboxylic acid with an amine. This transformation often requires activating the carboxylic acid, for example, by converting it to an acid chloride or by using coupling reagents. nih.govhumanjournals.com For instance, β,β-diphenyl propionic acid can be converted to its acid chloride using thionyl chloride, which then reacts with various aromatic amines to form a series of amides. humanjournals.com Modern photocatalytic methods also provide a route to synthesize esters and amides from α-trifluoromethyl alkenes by simply alternating the nucleophile between an alcohol or an amine. nih.gov These controlled syntheses are instrumental in creating libraries of compounds for applications ranging from materials science to medicinal chemistry. ontosight.ainih.gov

Incorporation into Polymeric Architectures as Monomers or Cross-linking Agents

The bifunctional nature of this compound, featuring a terminal carboxylic acid and a parasubstituted phenyl ring with a flexible hexyloxy tail, makes it a candidate for use in polymer synthesis. The carboxylic acid group provides a reactive site for polymerization reactions, most notably condensation polymerization to form polyesters. The rigid phenyl core coupled with the flexible alkoxy chain suggests its potential as a monomer for creating liquid crystal polymers (LCPs). wikipedia.orgmdpi.com In such architectures, the rigid "mesogen" unit (the phenyl ring) and the flexible spacer (the hexyloxy and propionic acid chains) can impart the necessary combination of order and mobility for forming liquid crystalline phases. wikipedia.orgzeusinc.com

While the analogous monomer, p-hydroxybenzoic acid, is a foundational component in many commercial LCPs, and poly(3-hydroxypropionic acid) is a known biodegradable polyester, specific research detailing the polymerization of this compound as a monomer or its use as a cross-linking agent is not extensively documented in publicly available literature. mdpi.comresearchgate.net Its structural characteristics, however, align with those of monomers used to build polymers with tailored thermal and mechanical properties.

Enantioselective Synthesis of Chiral Analogues

The creation of chiral molecules with high optical purity is a significant objective in modern organic synthesis, particularly for applications in materials science and pharmaceuticals. google.comdtic.mil For this compound, introducing a chiral center at the α- or β-position of the propionic acid chain can lead to valuable building blocks for advanced materials, such as chiral liquid crystals. mdpi.com Key methodologies for achieving this are asymmetric hydrogenation and asymmetric transfer hydrogenation, which can convert a prochiral precursor into a single enantiomer with high selectivity.

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of unsaturated bonds using molecular hydrogen and a chiral catalyst. dtic.mil To synthesize chiral analogues of this compound, a suitable precursor would be the corresponding α,β-unsaturated carboxylic acid, 3-[p-(hexyloxy)phenyl]acrylic acid. The reaction involves the addition of H₂ across the double bond, guided by a chiral metal complex to produce the desired enantiomer.

Catalysts for this transformation are typically based on transition metals like rhodium, ruthenium, iridium, and more recently, earth-abundant metals such as nickel. google.comnih.govwikipedia.org The stereochemical outcome is controlled by the chiral ligands coordinated to the metal center, with chiral phosphines being a prominent class. dtic.mil For instance, nickel catalysts bearing chiral phosphine (B1218219) ligands have been shown to efficiently hydrogenate α-substituted acrylic acids to yield chiral α-substituted propionic acids with excellent enantiomeric excess (ee) and high substrate-to-catalyst ratios. wikipedia.orgresearchgate.net Similarly, rhodium and ruthenium catalysts are well-established for their high efficiency and selectivity in hydrogenating various unsaturated carboxylic acids. nih.govgoogle.com

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of α-Substituted Acrylic Acids This table presents data for analogous reactions, as specific data for the hexyloxy-substituted substrate is not available.

Catalyst Precursor Chiral Ligand Substrate Type Solvent H₂ Pressure Temp (°C) ee (%)
Ni(OAc)₂·4H₂O (S,S)-BenzP* 2-Phenylacrylic acid TFE 30 bar 50 >99
[Rh(cod)₂]BF₄ (R,R)-Et-DuPhos Methyl (Z)-α-acetamidocinnamate MeOH 50 psi RT >99
Ru(OAc)₂ (S)-BINAP Tiglic Acid MeOH 4 atm RT 95

Data synthesized from findings on similar substrates. google.comwikipedia.org

Asymmetric transfer hydrogenation (ATH) offers an alternative to using high-pressure molecular hydrogen, instead employing a hydrogen donor molecule, such as formic acid/triethylamine mixtures or Hantzsch esters, in the presence of a chiral catalyst. researchgate.netorgsyn.org This method is particularly effective for the reduction of ketones and α,β-unsaturated carbonyl compounds. wikipedia.org

For the synthesis of chiral analogues, a precursor like an ethyl 3-keto-3-[p-(hexyloxy)phenyl]propanoate could be reduced to the corresponding chiral β-hydroxy ester. Research has demonstrated that Ru(II) complexes are highly effective catalysts for this type of transformation. For example, the asymmetric transfer hydrogenation of 3-aryl-β-keto esters using a Ru(II) catalyst in a formic acid/triethylamine mixture can produce chiral 3-aryl-3-hydroxypropanoic esters with exceptional enantiomeric excess (98% to >99% ee). mdpi.com These chiral hydroxy esters are valuable intermediates, which can be further elaborated to obtain the desired chiral propionic acid derivative or used directly as building blocks for materials like chiral liquid crystals. mdpi.com Iridium complexes have also been developed for the ATH of a range of ketones and unsaturated compounds, achieving high enantioselectivity under mild conditions. orgsyn.org

Table 2: Catalyst Systems for Asymmetric Transfer Hydrogenation This table presents data for analogous reactions, as specific data for the hexyloxy-substituted substrate is not available.

Catalyst Hydrogen Donor Substrate Type Solvent Temp (°C) ee (%)
Ru(II)-TsDPEN HCOOH/NEt₃ Aryl β-Keto Esters CH₂Cl₂ 28 98->99
Ir(IMe)₂(L-Pro)(H)(I) Isopropanol Aromatic Ketones Isopropanol 80 up to 96

Data synthesized from findings on similar substrates. mdpi.comresearchgate.netorgsyn.org

Advanced Characterization Techniques for Elucidating Structure and Supramolecular Organization

Spectroscopic Analysis of 3-[p-(Hexyloxy)phenyl]propionic Acid and Derivatives

Spectroscopic analysis is fundamental to the characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy each offer unique insights into the molecule's structure and functional groups. While complete spectral datasets for this compound are not extensively published, data from closely related analogs, such as 3-(p-methoxyphenyl)propionic acid, provide a reliable basis for interpreting its spectroscopic features. The core structure, consisting of a p-substituted phenyl ring attached to a propionic acid moiety, presents characteristic signals that are well-understood. The primary difference in the spectra of the hexyloxy derivative compared to a methoxy (B1213986) analog would be the additional signals corresponding to the C6H13 alkyl chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are used to confirm the structure of this compound by mapping the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum of this compound, each set of chemically non-equivalent protons generates a distinct signal. The spectrum is characterized by signals from the carboxylic acid proton, the aromatic protons on the benzene (B151609) ring, and the protons of the propionic acid and hexyloxy side chains.

The data for the analogous compound, 3-(p-methoxyphenyl)propionic acid, shows the key signals for the shared structural components. chemicalbook.com The aromatic protons appear as two distinct doublets, characteristic of a 1,4-disubstituted (para) benzene ring. The propionic acid chain manifests as two triplets. chemicalbook.com For the hexyloxy derivative, the hexyloxy chain would introduce a triplet for the -OCH₂- protons at approximately 3.9-4.0 ppm, a series of multiplets for the subsequent four methylene (B1212753) -(CH₂)₄- groups, and a terminal methyl (-CH₃) triplet at around 0.9 ppm. The carboxylic acid proton (-COOH) is typically observed as a broad singlet at a downfield chemical shift, often above 10 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound Data is predicted based on the known spectra of analogous compounds like 3-(p-methoxyphenyl)propionic acid.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-COOH> 10.0Broad SingletN/A
Aromatic (H-2, H-6)~ 7.1-7.2Doublet~ 8-9
Aromatic (H-3, H-5)~ 6.8-6.9Doublet~ 8-9
-O-CH₂- (Hexyloxy)~ 3.9-4.0Triplet~ 6-7
-CH₂-CH₂-COOH~ 2.9Triplet~ 7-8
-CH₂-COOH~ 2.6Triplet~ 7-8
-O-CH₂-CH₂-~ 1.7-1.8Multiplet-
-(CH₂)₃-CH₃~ 1.3-1.5Multiplet-
-CH₃ (Hexyloxy)~ 0.9Triplet~ 6-7

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, this includes the carbonyl carbon, aromatic carbons, and the aliphatic carbons of the propionic acid and hexyloxy chains. The carbonyl carbon of the carboxylic acid is typically found at the most downfield position, around 178-181 ppm. The carbon attached to the oxygen of the hexyloxy group (C-4) appears at a high chemical shift in the aromatic region, while the other aromatic carbons give four distinct signals. The hexyloxy chain itself will contribute six separate signals for each of its carbon atoms.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound Data is predicted based on the known spectra of analogous compounds.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-COOH~ 178-181
Aromatic (C-4, C-O)~ 158
Aromatic (C-1, C-CH₂)~ 132-133
Aromatic (C-2, C-6)~ 129-130
Aromatic (C-3, C-5)~ 114-115
-O-CH₂- (Hexyloxy)~ 68
-CH₂-COOH~ 36
-CH₂-CH₂-COOH~ 30
-O-CH₂-CH₂-~ 31-32
-O-(CH₂)₂-CH₂-~ 29
-O-(CH₂)₃-CH₂-~ 25-26
-O-(CH₂)₄-CH₂-~ 22-23
-CH₃ (Hexyloxy)~ 14

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to show several characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.info The sharp and strong absorption of the carbonyl (C=O) group stretch is expected in the region of 1700-1725 cm⁻¹. docbrown.info Additionally, C-O stretching vibrations for the ether linkage and the carboxylic acid will appear in the fingerprint region (1000-1300 cm⁻¹), while C-H stretching vibrations for the aromatic ring and aliphatic chains will be observed just below and above 3000 cm⁻¹. docbrown.infonist.gov

Table 3: Key IR Absorption Bands for this compound Data based on characteristic frequencies for functional groups found in propanoic acids and aryl ethers. docbrown.infonist.gov

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity/Description
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Strong
C=O Stretch (Carboxylic Acid)1700 - 1725Strong, Sharp
C=C Stretch (Aromatic)~ 1610, 1510Medium to Strong
C-O Stretch (Aryl Ether & Acid)1200 - 1300Strong
O-H Bend (Carboxylic Acid)~ 1400 - 1440Medium

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For this compound (C₁₅H₂₂O₃), the molecular weight is 250.33 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 250.

The fragmentation pattern would likely involve characteristic losses. A common fragmentation for phenylpropionic acids is the cleavage of the bond between the alpha and beta carbons of the side chain, leading to the formation of a stable benzylic cation. For the hexyloxy derivative, this would result in a prominent peak corresponding to the [M-CH₂COOH]⁺ fragment or a tropylium-like ion. Another significant fragmentation pathway would be the loss of the carboxylic acid group (COOH), giving a peak at m/z = 205. Cleavage of the hexyloxy chain is also expected, potentially showing loss of a hexyl radical ([M-C₆H₁₃]⁺) or hexene ([M-C₆H₁₂]⁺).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily those involving π-electrons and non-bonding electrons. The chromophore in this compound is the p-alkoxy substituted benzene ring. This system gives rise to characteristic π → π* transitions. Aromatic compounds typically display two main absorption bands. For a p-substituted benzene ring with an alkoxy group, a strong primary band (E2-band) is expected below 220 nm and a weaker secondary band (B-band) is expected around 270-280 nm. The presence of the alkoxy group (an auxochrome) typically causes a bathochromic (red) shift of these absorptions compared to unsubstituted benzene. The exact absorption maxima (λmax) can be influenced by the solvent used.

Raman Spectroscopy for Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure and bonding environment. For "this compound," the Raman spectrum is characterized by specific bands corresponding to its distinct functional groups: the aromatic ring, the propionic acid moiety, and the hexyloxy chain.

Key vibrational modes observed in compounds structurally similar to "this compound" include:

Aromatic C-H Stretching: Typically found in the 3050-3100 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the propionic acid and hexyloxy groups, these appear in the 2850-2950 cm⁻¹ range.

Carbonyl C=O Stretching: The carboxylic acid dimer exhibits a strong, characteristic band around 1650-1680 cm⁻¹, which is indicative of the hydrogen-bonded structure.

Aromatic C=C Stretching: Multiple bands are observed between 1580 cm⁻¹ and 1610 cm⁻¹, which are sensitive to the substitution pattern on the phenyl ring.

C-O Stretching: The ether linkage (Ar-O-CH₂) and the carboxylic acid (C-O) produce bands in the 1240-1300 cm⁻¹ region.

Skeletal Vibrations: The wagging and twisting modes of the alkyl chain methylene groups appear in the 1100-1450 cm⁻¹ range.

Changes in the position and width of these bands upon phase transitions can provide insights into conformational changes and intermolecular interactions. For instance, the ordering of the alkyl chain in a crystalline or liquid crystalline phase can be monitored through the analysis of the C-H stretching and skeletal vibration regions.

Table 1: Representative Raman Vibrational Modes for Phenylpropionic Acid Derivatives

Vibrational ModeTypical Wavenumber (cm⁻¹)Assignment
Aromatic C-H Stretch3065Phenyl Ring C-H Bonds
Aliphatic CH₂ Asymmetric Stretch2935Hexyloxy & Propionic Acid CH₂ Groups
Aliphatic CH₂ Symmetric Stretch2870Hexyloxy & Propionic Acid CH₂ Groups
Carbonyl C=O Stretch (Dimer)1665Hydrogen-Bonded Carboxylic Acid
Aromatic C=C Stretch1610, 1585Phenyl Ring Skeletal Vibrations
C-O-C Asymmetric Stretch1250Aryl-Alkyl Ether Linkage
Phenyl Ring Breathing~1000Symmetric Ring Deformation

Near-Infrared (NIR) Spectroscopy for Quantitative Analysis and Process Control

Near-Infrared (NIR) spectroscopy, covering the ~780 to 2500 nm (12800 to 4000 cm⁻¹) range, is a rapid and non-destructive analytical method particularly suited for quantitative analysis and real-time process monitoring. While fundamental vibrations are observed in the mid-infrared, NIR spectra consist of their overtones and combination bands. For "this compound," NIR can be employed to monitor its synthesis and purity.

During its synthesis, for example, via the Williamson ether synthesis followed by hydrolysis, NIR spectroscopy could be used as a Process Analytical Technology (PAT) tool. An in-line fiber optic probe could monitor the reaction mixture in real-time. Key applications include:

Quantitative Analysis: By developing a chemometric calibration model (e.g., Partial Least Squares regression), the concentration of "this compound" in a solvent or reaction mixture can be accurately determined. This is based on tracking the intensity of specific NIR bands, such as the first overtone of the O-H stretch from the carboxylic acid group (~1400-1500 nm) or the C-H combination bands from the aromatic and aliphatic moieties (~2100-2400 nm).

Process Control: The progress of the synthesis can be monitored by observing the disappearance of reactant signals (e.g., the phenolic O-H from a p-hydroxyphenylpropionic acid precursor) and the simultaneous appearance of product signals. This allows for precise determination of the reaction endpoint, improving process efficiency and consistency.

X-ray Diffraction (XRD) for Crystalline and Mesophase Structure Analysis

X-ray diffraction is the definitive technique for determining the atomic and molecular arrangement within crystalline solids and ordered fluid phases (mesophases).

Single Crystal X-ray Diffraction for Precise Molecular Conformation

Growing a suitable single crystal of "this compound" allows for its complete structural elucidation by single-crystal XRD. This technique provides precise coordinates of each atom in the crystal's unit cell, yielding definitive information on:

Molecular Conformation: It reveals the exact bond lengths, bond angles, and torsion angles. For this molecule, it would confirm the planarity of the phenyl ring and determine the conformation of the propionic acid and hexyloxy chains, which are typically found in an extended, all-trans conformation in the crystalline state to maximize packing efficiency.

Supramolecular Assembly: The analysis identifies the intermolecular interactions that dictate the crystal packing. In this case, the dominant interaction is the hydrogen bonding between the carboxylic acid groups, which typically form centrosymmetric dimers. These dimers then self-assemble into layers or other motifs stabilized by weaker van der Waals forces between the aromatic cores and alkyl chains.

Table 2: Hypothetical Single-Crystal XRD Data for a Phenylpropionic Acid Derivative

ParameterValueDescription
Crystal SystemMonoclinicA common crystal system for such organic molecules.
Space GroupP2₁/cA centrosymmetric space group typical for dimer formation.
a (Å)5.85Unit cell dimension.
b (Å)7.90Unit cell dimension.
c (Å)30.10Unit cell dimension, often related to molecular length.
β (°)95.5Unit cell angle.
Z4Number of molecules per unit cell.
C=O···H-O Distance (Å)~2.65Typical distance for a carboxylic acid hydrogen bond.

Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is used to analyze a polycrystalline sample, providing a diffraction pattern that is a fingerprint of its crystalline phase. It is essential for identifying the bulk material, detecting impurities, and studying polymorphism (the existence of multiple crystal structures). For "this compound," a PXRD pattern would consist of a series of peaks at specific diffraction angles (2θ). The position and intensity of these peaks are unique to its crystal structure. This technique is crucial for quality control, ensuring batch-to-batch consistency of the solid-state form.

Small-Angle X-ray Scattering (SAXS) for Mesophase Layer Spacing Determination

Should "this compound" exhibit liquid crystalline behavior (e.g., a smectic phase) upon heating, Small-Angle X-ray Scattering (SAXS) is the primary technique for characterizing the structure of this mesophase. Smectic phases are characterized by a one-dimensional positional ordering, where molecules are arranged in layers.

SAXS measures the scattering of X-rays at very small angles (typically < 5° 2θ). In a smectic phase, this results in a sharp, intense diffraction peak corresponding to the layer spacing (d). The d-spacing can be calculated using Bragg's Law: nλ = 2d sin(θ).

By comparing the experimentally determined layer spacing (d) with the calculated molecular length (L) obtained from molecular modeling or single-crystal XRD, the type of smectic phase can be inferred. For instance:

Smectic A (SmA) or Smectic C (SmC) phase: If d is approximately equal to L, it indicates a monolayer structure where molecules are, on average, perpendicular (SmA) or tilted (SmC) to the layer plane.

Interdigitated Phase: If d is significantly larger than L but less than 2L, it may suggest partial interdigitation of the molecules from adjacent layers.

Thermal Analysis for Phase Transition Behavior

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are fundamental for characterizing the phase behavior of "this compound" as a function of temperature.

A DSC thermogram reveals the temperatures and enthalpy changes (ΔH) associated with phase transitions. Upon heating a sample of "this compound," a typical DSC scan would show:

Melting Transition (Crystal to Liquid or Liquid Crystal): A sharp endothermic peak corresponding to the melting of the crystalline solid. The temperature at the peak maximum is the melting point (Tₘ).

Liquid Crystalline Transitions: If the compound is thermotropic, additional, often less energetic, peaks will appear at temperatures above the melting point. These correspond to transitions between different liquid crystalline phases (e.g., Smectic to Nematic) or the final clearing point (T꜀), where the liquid crystal becomes an isotropic liquid.

Glass Transition: Upon cooling, a second-order transition known as the glass transition (T₉) may be observed as a step-change in the heat capacity if the material can be vitrified.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability of the compound. A TGA curve for "this compound" would show a stable mass up to a certain temperature, beyond which a sharp drop in mass would indicate the onset of thermal decomposition.

Table 3: Illustrative Thermal Analysis Data for "this compound"

TransitionOnset Temp. (°C)Peak Temp. (°C)Enthalpy (ΔH) (kJ/mol)TechniqueDescription
Crystal to Smectic C (K-SmC)95.096.528.5DSCMelting into a tilted smectic phase.
Smectic C to Nematic (SmC-N)108.2108.51.1DSCTransition to a less ordered nematic phase.
Nematic to Isotropic (N-I)115.1115.10.8DSCClearing point; loss of all LC order.
Decomposition Onset~250--TGAOnset of thermal degradation.

Note: The data in this table is illustrative for a compound of this type and represents a plausible set of phase transitions.

Differential Scanning Calorimetry (DSC) for Thermotropic Phase Transitions

Differential Scanning Calorimetry is a powerful thermal analysis technique used to measure the heat flow associated with phase transitions in a material as a function of temperature. For liquid crystalline materials, DSC scans show distinct peaks corresponding to the transitions between the crystalline solid, various liquid crystal phases (mesophases), and the isotropic liquid state.

In the case of this compound, studies have focused on its synthesis and basic physical properties. The thermal behavior of this compound is characterized by a single melting point. Scientific literature reports the melting point of this compound to be in the range of 88-90 °C. DSC analysis of this compound would be expected to show a single endothermic peak corresponding to this solid-to-liquid transition. The absence of any additional thermal transitions between the melting point and the decomposition temperature indicates that this compound does not form thermotropic liquid crystal phases.

Table 1: Thermal Transition Data for this compound

Transition Temperature (°C) Enthalpy (ΔH) Technique
Melting (Solid to Isotropic Liquid) 88 - 90 Data not available DSC

Note: The table reflects the expected behavior based on the reported melting point. The absence of other entries signifies the lack of liquid crystalline phase transitions.

Optical Microscopy for Mesophase Texture Characterization

Polarized Optical Microscopy (POM) for Liquid Crystalline Textures

Polarized Optical Microscopy is a fundamental technique for identifying and characterizing liquid crystal phases. When a liquid crystalline sample is viewed between crossed polarizers, its anisotropic nature allows it to transmit light, resulting in the appearance of unique and often colorful textures. These textures are characteristic of the specific type of mesophase (e.g., nematic, smectic, or cholesteric) and provide valuable information about the molecular arrangement.

Given that this compound does not exhibit any liquid crystalline phases, as inferred from the thermal analysis data, there are no mesophase textures to be observed using Polarized Optical Microscopy. Upon heating, the crystalline solid would melt directly into an isotropic liquid. When viewed under a polarizing microscope, the crystalline solid would show birefringence below its melting point. However, once the compound melts into the isotropic liquid state, the field of view would become dark (extinction), as an isotropic liquid does not interact with polarized light in the same way an anisotropic liquid crystal does.

Table 2: Expected Polarized Optical Microscopy Observations for this compound

Temperature Range Observation Interpretation
Below 88 °C Birefringent Crystalline Solid Ordered crystalline structure
Above 90 °C Dark Field (Extinction) Isotropic liquid (no long-range molecular order)

Note: This table illustrates the expected observations for a non-mesomorphic compound.

Computational Chemistry and Molecular Modeling Investigations

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for exploring the electronic characteristics of molecules. While specific studies on 3-[p-(Hexyloxy)phenyl]propionic acid are not prevalent, extensive research on analogous phenylpropionic acid derivatives allows for a detailed and scientifically grounded extrapolation of its properties.

Electronic Structure Elucidation and Orbital Analysis

The electronic structure of a molecule is intrinsically linked to its stability and reactivity. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For similar phenylpropionic acid derivatives, the HOMO is typically localized over the electron-rich phenyl ring, while the LUMO is often distributed across the carboxylic acid group. The presence of the electron-donating hexyloxy group (-O-C₆H₁₃) in the para position of the phenyl ring is expected to increase the energy of the HOMO compared to unsubstituted 3-phenylpropionic acid. This is due to the mesomeric effect of the alkoxy group, which enhances the electron density of the aromatic system.

Computational studies on related phenylpropionic acid derivatives have reported HOMO-LUMO energy gaps greater than 4.0 eV, indicating high kinetic stability. It is anticipated that this compound would exhibit a similarly large energy gap, signifying a molecule that is stable under normal conditions.

Table 1: Predicted Frontier Orbital Energies and Energy Gap for this compound based on Analogous Compounds

Parameter Predicted Value (eV) Significance
HOMO Energy ~ -6.0 to -5.5 Indicates electron-donating ability
LUMO Energy ~ -1.5 to -1.0 Indicates electron-accepting ability

Electron Charge Distribution Analysis

The distribution of electron charge within a molecule influences its polarity, solubility, and intermolecular interactions. Methods such as Mulliken population analysis or Natural Population Analysis (NPA) are used to calculate the partial charges on each atom.

In this compound, the oxygen atoms of the carboxylic acid and the ether linkage are expected to carry significant negative partial charges due to their high electronegativity. Conversely, the carbonyl carbon and the hydrogen atom of the hydroxyl group will exhibit positive partial charges. The hexyloxy chain will introduce further complexity to the charge distribution, with the oxygen atom being a center of negative charge. This charge distribution is crucial for forming intermolecular interactions, such as hydrogen bonds.

Delocalization Energy of Pi-Electrons

The delocalization of π-electrons in the phenyl ring contributes significantly to the molecule's stability. The presence of the hexyloxy group, an activating group, enhances this delocalization through resonance. This increased electron delocalization stabilizes the molecule and influences the electronic properties of the aromatic ring, potentially affecting its reactivity in electrophilic substitution reactions.

Molecular Geometry and Conformational Analysis

For instance, in many 3-phenylpropionic acid structures, the molecule forms hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules interact via O-H···O hydrogen bonds. The propionic side chain itself can exist in either a trans or gauche conformation. In the case of this compound, the flexible hexyloxy chain adds another layer of conformational complexity. The angle between the plane of the aromatic ring and the propionic acid group is a key geometric parameter. In related structures, this angle can vary, influencing the crystal packing.

Table 2: Predicted Geometrical Parameters for this compound based on Analogous Compounds

Parameter Predicted Value Reference
C=O Bond Length ~ 1.22 Å
C-O Bond Length (carboxyl) ~ 1.32 Å
O-H Bond Length (carboxyl) ~ 0.97 Å
Angle (Aromatic Ring vs. Propionic Acid Group) ~ 70-90°

Ligand-Protein Interaction Modeling

The key features for interaction would be:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), enabling it to form robust interactions with polar residues in a protein's active site, such as arginine, lysine, aspartate, and glutamate.

Hydrophobic Interactions: The phenyl ring and the long, aliphatic hexyloxy chain provide significant hydrophobic character. These regions can interact favorably with nonpolar pockets in a protein, formed by residues like leucine, isoleucine, valine, and phenylalanine.

Pi-Stacking: The aromatic phenyl ring can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in a protein.

The combination of a polar head (carboxylic acid) and a large nonpolar tail (hexyloxy-substituted phenyl group) gives this compound an amphiphilic character, which would strongly influence its binding mode and specificity to a target protein.

Analysis of Binding Modes with Protein Targets (e.g., PPARδ)

The interaction of phenylpropanoic acid derivatives with peroxisome proliferator-activated receptors (PPARs) has been a subject of significant research. PPARs are a group of nuclear receptor proteins that play crucial roles in metabolism and inflammation. There are three main subtypes, or isotypes, of PPARs: α, γ, and δ (also known as β). While all three subtypes share a similar three-dimensional structure, subtle differences in their ligand-binding domains (LBDs) allow for the development of subtype-selective ligands.

Research into α-substituted phenylpropanoic acid-type agonists has revealed that these ligands can adopt different conformations when binding to the LBD of different PPAR subtypes. nih.gov This conformational flexibility is a key determinant of binding affinity and subtype selectivity. The ligand-binding pocket of PPARs is known to have multiple anchoring points that can accommodate ligands in various orientations. nih.gov

Table 1: Potential Intermolecular Interactions of this compound with PPARδ

Functional Group of LigandType of InteractionPotential Interacting Residues in PPARδ
Carboxylic AcidHydrogen BondingSer, His, Tyr
Phenyl Ringπ-π StackingPhe
Hexyloxy ChainHydrophobic InteractionsLeu, Ile, Val

Structure-Based Ligand Design and Optimization

Structure-based ligand design (SBLD) is a powerful computational strategy used to develop novel and more effective drug candidates. nih.gov This approach relies on the three-dimensional structural information of the target protein, which is typically obtained through experimental techniques like X-ray crystallography or NMR spectroscopy. When an experimental structure is not available, computational methods such as homology modeling can be used to generate a reliable model. nih.gov

The process of SBLD for a ligand like this compound targeting PPARδ would involve several key steps:

Target-Ligand Docking: Molecular docking simulations would be performed to predict the most favorable binding pose of this compound within the PPARδ LBD. These simulations would explore a vast conformational space for the ligand and rank the resulting poses based on a scoring function that estimates the binding affinity.

Identification of Key Interactions: The docking results would be analyzed to identify the crucial hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. nih.gov This analysis provides a roadmap for potential modifications to the ligand structure.

In Silico Modification and Optimization: Based on the identified interactions, new derivatives of this compound would be designed in silico. For instance, the length or branching of the alkoxy chain could be altered to better fit the hydrophobic pocket. The substitution pattern on the phenyl ring could be modified to introduce new hydrogen bond donors or acceptors.

Virtual Screening and ADMET Prediction: The newly designed molecules would be subjected to virtual screening to predict their binding affinity for PPARδ. Furthermore, computational models can be used to predict their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to prioritize candidates with favorable drug-like characteristics.

This iterative cycle of design, docking, and evaluation allows for the rapid exploration of chemical space and the optimization of lead compounds with improved potency and selectivity. nih.govresearchgate.net

Applications in Advanced Materials Science

Liquid Crystalline Materials Derived from 3-[p-(Hexyloxy)phenyl]propionic Acid

Derivatives of this compound are prime candidates for designing molecules that exhibit liquid crystalline (LC) phases. The interplay between the rigid phenylpropionic acid moiety and the flexible hexyloxy tail is fundamental to the formation of these mesophases, which possess properties intermediate between those of a crystalline solid and an isotropic liquid.

Thermotropic liquid crystals exhibit phase transitions dependent on temperature. The design of such systems using this compound involves its incorporation into a larger molecular structure, or mesogen, that combines rigid and flexible segments. The phenylpropionic acid unit provides the necessary rigidity, while the hexyloxy chain imparts flexibility. This combination of a rigid core and a flexible tail is a classic design principle for calamitic (rod-like) mesogens. The carboxylic acid group offers a versatile point for chemical modification, allowing it to be linked to other molecular fragments to create more complex mesogenic structures. The understanding of how molecular mechanisms give rise to polar ordering in various phases is crucial for designing new polar variants of common liquid crystals. arxiv.org

While this compound is an achiral molecule, it can be readily converted into a chiral building block. This is typically achieved by esterification of the carboxylic acid group with a chiral alcohol, such as (S)-1-methylheptanol. The introduction of a chiral center has a profound impact on the resulting liquid crystal phases. mdpi.com Chiral molecules are incapable of forming a simple nematic phase and instead form a chiral nematic (N*) phase, where the molecular directors twist into a helical superstructure. nih.gov

In tilted smectic phases, chirality leads to the emergence of ferroelectric properties. mdpi.com The symmetry breaking caused by the chiral center in a tilted smectic C (SmC) phase results in a chiral smectic C (SmC) phase, which possesses a spontaneous electric polarization. researchgate.net This property is highly valuable for applications in electro-optical devices. The study of chiral liquid crystals derived from optically active drugs like S-naproxen demonstrates how pharmaceuticals with high optical purity can be used to create materials with significant helical twisting powers. york.ac.uk Research on related chiral esters has shown the formation of ferroelectric SmC and antiferroelectric SmCA* phases, with the stability of these phases often depending on the length of the terminal alkyl chains. researchgate.net

PropertyDescriptionImpact of Chirality
Helical Twist The tendency of chiral molecules to arrange in a twisted structure.Leads to the formation of chiral nematic (N) and twisted grain boundary (TGB) phases. nih.gov
Spontaneous Polarization (Ps) The net electric dipole moment per unit volume that arises in certain chiral smectic phases.Results in ferroelectric (SmC) and antiferroelectric (SmCA*) phases, enabling electro-optical switching. researchgate.net
Electro-optical Effects The change in optical properties in response to an applied electric field.Materials with high spontaneous polarization exhibit fast switching times, useful for display technologies.

The this compound unit can serve as a "wing" or side arm in the construction of bent-core, or "banana-shaped," mesogens. researchgate.net These molecules, often synthesized using a central core like 3-hydroxybenzoic acid, possess a distinct V-shape. researchgate.net This bent molecular topology frustrates the simple packing observed in rod-like liquid crystals and leads to the formation of unique, complex mesophases.

A significant outcome of this molecular shape is the self-assembly into columnar phases. nih.gov In these phases, the bent molecules stack in fragments of layers, which then organize into a two-dimensional lattice of columns. nih.govrsc.org Depending on the specific molecular structure and intermolecular interactions, these columns can pack into various symmetries, including non-centrosymmetric trigonal structures. rsc.orgresearchgate.net The formation of polar and macroscopically chiral mesophases from achiral bent-core molecules is a topic of intense research, driven by the potential for novel physical properties. researchgate.net

The self-assembly of molecules into ordered liquid crystalline structures is governed by a delicate balance of intermolecular forces. In derivatives of this compound, these forces include:

π-π stacking between the aromatic phenyl rings.

Van der Waals interactions involving the hexyloxy alkyl chains.

Hydrogen bonding , particularly if the carboxylic acid group is present or if other hydrogen-bonding moieties are incorporated.

The length of the alkyl chain—in this case, the hexyloxy group—is a critical parameter in determining the type and thermal stability of the mesophase. Altering the chain length systematically in a homologous series of liquid crystals allows for fine-tuning of their properties.

Generally, shorter alkyl chains favor the formation of higher-temperature, less-ordered phases like the nematic phase. As the chain length increases, lower-temperature, more-ordered phases such as smectic A (SmA) and smectic C (SmC) are stabilized. researchgate.net For instance, in one study of 4-alkyloxybenzylidene-4-alkyloxyanilines, the nematic phase was most stable for the shortest chains, while the SmC phase appeared in derivatives where both alkyl chains were longer. researchgate.net In another series based on lactic acid derivatives, prolonging a non-chiral alkyl chain (m ≥ 10) promoted the appearance of a ferroelectric SmC* phase below the SmA* phase. researchgate.net This demonstrates that the hexyloxy group in this compound is of an intermediate length that could support various mesophases depending on the rest of the molecular structure.

General Influence of Alkyl Chain Length on Mesophase Stability

Alkyl Chain LengthFavored Mesophase TypeTypical Characteristics
Short (e.g., C1-C4) Nematic (N)Molecules have long-range orientational order but no positional order. researchgate.net
Intermediate (e.g., C5-C9) Smectic A (SmA), Smectic C (SmC)Molecules are organized into layers. SmA is an orthogonal phase; SmC is a tilted phase. researchgate.netresearchgate.net
Long (e.g., >C10) Higher-Order Smectics, Crystal PhasesIncreased tendency for crystallization and formation of highly ordered smectic or crystal phases. researchgate.net

Linear or Rod-like Topology: When used to create calamitic mesogens, it promotes the formation of nematic and smectic phases.

Bent Topology: As a component in a bent-core mesogen, it can lead to the formation of columnar phases. rsc.orgresearchgate.net

Phasmidic or Polycatenar Topology: If multiple alkyl chains are attached to each end of a rigid core, the molecule can self-assemble into columnar phases where the aromatic cores form the center of the columns and the alkyl chains fill the surrounding space. whiterose.ac.uk

Complex Supramolecular Systems: In systems like folic acid derivatives, hierarchical chiral structures can induce supramolecular chirality in self-assembled columnar structures, driven by intermolecular hydrogen bonds. nih.gov

The specific topology of a mesogen derived from this compound will ultimately determine whether the molecules pack into layers, columns, or other complex three-dimensional structures, defining the material's physical properties. researchgate.netnih.gov

Optical and Electrical Properties of Liquid Crystalline Phases

While this compound itself may not form liquid crystal phases under all conditions, it is a significant component in mixtures and hydrogen-bonded complexes that exhibit mesogenic behavior. Its derivatives and interactions with other molecules lead to liquid crystalline phases with distinct optical and electrical properties.

Spontaneous polarization is a defining characteristic of ferroelectric liquid crystals, which possess a chiral smectic C (SmC*) phase. While this compound is not chiral itself, it can be used as a precursor to synthesize chiral dopants or as a component in a host mixture for chiral materials. The introduction of chirality leads to a helical structure in the smectic C phase, which can be unwound by an electric field, resulting in a net spontaneous polarization. The magnitude of this polarization is a crucial factor for the switching speed of ferroelectric liquid crystal devices.

Exploration of Novel Mesophases (e.g., TGBA, BPIII, columnar hexagonal)

The exploration of novel and complex mesophases is a frontier in liquid crystal research. The Twist Grain Boundary A (TGBA) phase and Blue Phases (BPI, BPII, BPIII) are highly chiral and exhibit unique optical properties. While direct evidence of this compound inducing these specific phases is not prominent in the existing literature, its role in forming hydrogen-bonded supramolecular structures is key. The ability of p-alkoxybenzoic acids to form dimers and other associates can lead to complex phase behavior, including the potential for smectic and nematic phases. conicet.gov.arresearchgate.net The blending of different p-n-alkylbenzoic and p-n-alkyloxybenzoic acids has been shown to result in the appearance of new phase transitions, suggesting that the molecular interactions facilitated by the carboxylic acid group are critical for discovering novel mesophases. nih.govresearchgate.net

Polymer and Resin Development

The versatility of this compound extends to the field of polymer chemistry, where its functional groups can be exploited in the synthesis of new materials.

The carboxylic acid group of this compound allows it to be used as a monomer in polymerization reactions such as esterification. This can lead to the formation of liquid crystal side-chain polymers, where the rigid mesogenic core of the acid is attached to a flexible polymer backbone. These materials combine the properties of polymers with the responsiveness of liquid crystals. Furthermore, if the molecule were modified to contain a second reactive group, it could act as a cross-linking agent to create liquid crystal elastomers or networks. These materials are of interest for their potential applications as actuators, sensors, and smart materials.

Modification of Physical and Mechanical Properties in Resulting Materials

No published studies, patents, or technical data sheets were identified that describe the use of this compound as a modifier for the physical and mechanical properties of polymers or other materials. Research on structurally related compounds, such as other alkoxyphenylpropanoic acids and benzoic acids, indicates a potential for applications in the field of liquid crystals. researchgate.netmdpi.commdpi.comnih.gov However, there is no specific information linking this compound to this application or detailing its effects on material properties.

Fluorescent Probes and Sensors

Characterization as Anionic Fluorescent Membrane Probes

The search yielded no evidence that this compound has been synthesized, characterized, or utilized as an anionic fluorescent membrane probe. While related phenolic compounds like 3-(4-Hydroxyphenyl)propionic acid are known to exhibit fluorescence sigmaaldrich.com, this property has not been documented for its hexyloxy-substituted counterpart.

Development as Analogues for Long-Chain Free Fatty Acids

There is no information available in the scientific literature to suggest that this compound has been developed or proposed as an analogue for long-chain free fatty acids.

Compound Names Mentioned

As no detailed article could be generated based on the available data, a table of mentioned compounds is not applicable.

Applications in Organic Synthesis and Chemical Biology

Role as a Building Block for Complex Organic Molecules

Propanoic acid derivatives are recognized as important building blocks for organic synthesis. rsc.orgresearchgate.net The core structure of 3-[p-(Hexyloxy)phenyl]propionic acid, a substituted phenylpropanoic acid, serves as a versatile template for creating a variety of more complex chemical entities. nih.govnih.gov Its utility stems from the reactivity of its carboxylic acid group and the potential for further modification of its aromatic ring.

The carboxylic acid moiety of this compound is readily converted into esters and amides, which are fundamental linkages in many functional molecules.

Esterification : The synthesis of esters from carboxylic acids like 3-phenylpropionic acid can be achieved through various methods. One approach involves the reaction with alcohols in the presence of a coupling agent such as diethyl chlorophosphate in pyridine (B92270). This method is efficient for a range of aromatic, aliphatic, and α,β-unsaturated carboxylic acids. researchgate.net

Amidation : The formation of an amide bond is one of the most crucial reactions in organic chemistry. nih.gov 3-phenylpropanoic acid can be directly coupled with amines to form amides. rsc.orgresearchgate.net Efficient methods include reacting the carboxylic acid with an amine in the presence of a catalyst or using activating agents. rsc.org Another facile method involves the direct amidation of esters (derived from the carboxylic acid) with sodium amidoboranes at room temperature, which proceeds rapidly and with high yield. nih.gov The conversion of 3-phenyl-3-phenylthiopropionic acids, derived from cinnamic acids, into amides has also been demonstrated. nih.gov

These transformations are pivotal for incorporating the this compound scaffold into larger molecular architectures.

TransformationReactantKey Reagents/ConditionsProduct
Esterification AlcoholDiethyl chlorophosphate, PyridineEster
Amidation AmineCoupling agents (e.g., ZrCl4)Amide
Amidation via Ester Ester (from acid)Sodium amidoborane (NaNHRBH3)Amide

A summary of key synthetic transformations for the carboxylic acid group.

Beyond simple derivatization, this compound and its parent compound, 3-phenylpropionic acid, function as key intermediates in the synthesis of pharmaceuticals and other complex organic molecules. For instance, 3-phenylpropionic acid is a precursor in the preparation of HIV protease inhibitors. google.com The synthesis process can involve the oxidation of 3-phenylpropanal, which itself can be prepared from cinnamaldehyde (B126680). google.com The structure is also a precursor for cyclization reactions to form compounds like 1-indanone. wikipedia.org In biosynthetic pathways within plants, the related compound 3-hydroxy-3-phenylpropanoic acid has been identified as an intermediate in the formation of benzoic acid and salicylic (B10762653) acid from cinnamic acid. nih.govresearchgate.net This role as an intermediate highlights the compound's importance in multi-step synthetic strategies. orgsyn.org

Investigations of Interactions with Biological Molecules

Phenylpropanoic acid derivatives are actively investigated for their interactions with biological macromolecules, particularly proteins. nih.gov These studies are foundational to understanding their mechanism of action and for developing new therapeutic agents. The interaction of these ligands with their target proteins can induce conformational changes that trigger a cascade of biological events. youtube.com Fatty acid-binding proteins (FABPs), for example, can bind to fatty acids and translocate from the cytoplasm to the nucleus, where they can activate nuclear receptors like the Peroxisome Proliferator-Activated Receptors (PPARs). scilit.comdrugbank.com The specific structure of the phenylpropanoic acid derivative, including the nature of the substituent on the phenyl ring (such as the hexyloxy group), plays a critical role in the potency and selectivity of these interactions. nih.gov

Development of Ligands for Specific Protein Targets

The structural scaffold of 3,4-disubstituted phenylpropanoic acid has proven to be a versatile template for the design and synthesis of subtype-selective ligands for specific protein targets. nih.gov A major focus of this development has been on the nuclear receptor superfamily, particularly the PPARs. jst.go.jpnih.gov

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-dependent transcription factors that regulate genes involved in lipid and glucose metabolism, making them important drug targets for metabolic diseases. nih.govjst.go.jp There are three PPAR subtypes: PPARα, PPARγ, and PPARδ. nih.gov A series of phenylpropanoic acid derivatives, including structures analogous to this compound, have been designed and synthesized as potent agonists for these receptors. nih.gov

Structure-activity relationship (SAR) studies have shown that modifying the linking group and the hydrophobic tail (the hexyloxy group in this case) of the phenylpropanoic acid scaffold can precisely control the potency and selectivity for different PPAR subtypes. nih.govnih.gov For example, certain α-ethylphenylpropanoic acid derivatives have been identified as potent dual agonists for human PPARα and PPARδ, showing potential for treating metabolic syndrome. nih.gov The hexyloxy group serves as a hydrophobic tail that fits into the ligand-binding pocket of the receptor.

The development of potent and selective PPARδ agonists has been advanced by a deep understanding of the structural basis of ligand binding. nih.gov The PPAR ligand-binding pocket is a large, Y-shaped cavity. nih.gov X-ray crystallography studies of PPARδ in complex with various ligands have revealed how these molecules bind and activate the receptor. nih.govnih.gov

Structure Property Relationships and Design Principles

Influence of Functional Group Modifications on Molecular Properties

The molecular properties of compounds like 3-[p-(Hexyloxy)phenyl]propionic acid are profoundly influenced by their functional groups. The carboxylic acid moiety is of primary importance, as its ability to act as a hydrogen bond donor is fundamental to the formation of liquid crystal phases. nih.govresearchgate.net Through intermolecular hydrogen bonding, two carboxylic acid molecules can form a "head-to-head" dimer, creating a more elongated, rod-like supramolecular structure that is conducive to mesophase formation. researchgate.neted.gov This dimerization is a critical self-assembly process that precedes the organization into liquid crystalline states. ed.gov

Impact of Alkoxy Chain Length on Mesomorphic Behavior and Material Performance

The length of the terminal alkoxy chain (—O(CH₂)₅CH₃ in the case of hexyloxy) is a critical determinant of the mesomorphic behavior in homologous series of calamitic (rod-like) liquid crystals. researchgate.net For compounds such as 4-alkoxybenzoic acids, which are structural analogs, increasing the number of carbons in the alkoxy chain generally enhances the stability of the mesophase. nih.gov This is attributed to stronger van der Waals forces between the longer, more polarizable alkyl chains, which favors more ordered arrangements. nih.gov As the chain length increases, there is often a transition from nematic phases to more highly ordered smectic phases. nih.govmdpi.com

The following table, based on data for the analogous 4-alkoxybenzoic acid series, illustrates the typical impact of alkoxy chain length on transition temperatures.

Compound (4-Alkoxybenzoic Acid)Number of Carbon Atoms (n)Crystal to Nematic/Smectic Transition (°C)Nematic/Smectic to Isotropic Transition (°C)Mesophase Type
4-Propoxybenzoic acid3148.0155.0Nematic
4-Butoxybenzoic acid4147.0161.0Nematic
4-Pentyloxybenzoic acid5128.0154.0Nematic
4-Hexyloxybenzoic acid6108.0154.0Nematic
4-Heptyloxybenzoic acid798.0147.0Nematic, Smectic C
4-Octyloxybenzoic acid8101.0147.5Nematic, Smectic C
4-Dodecyloxybenzoic acid12104.5145.0Nematic, Smectic C

Data adapted from studies on 4-alkoxybenzoic acids, which are structural analogs and exhibit well-documented mesomorphic trends. researchgate.netderpharmachemica.com

Rational Design Principles for Derivatives with Targeted Academic Applications

The rational design of derivatives based on the this compound scaffold allows for the creation of materials with specific, targeted properties for academic and technological use. nih.gov A primary design strategy involves leveraging supramolecular self-assembly through hydrogen bonding. nih.gov By combining a hydrogen-bond donor like a carboxylic acid with a suitable acceptor, such as a pyridine (B92270) derivative, researchers can construct novel supramolecular hydrogen-bonded liquid crystals (SMHBLCs). nih.govnih.gov This approach allows for the creation of complex architectures with tailored mesomorphic behaviors that may not be accessible from a single component. nih.gov

Key design principles include:

Controlling Mesophase Type: To achieve stable smectic phases, longer alkyl or alkoxy chains are typically employed to enhance lamellar packing. mdpi.com For nematic phases, which require orientational but not positional order, a rigid core with intermediate chain lengths is often optimal. derpharmachemica.com

Tuning Transition Temperatures: The melting and clearing points can be lowered by introducing lateral substituents or branched terminal chains, which disrupt crystalline packing. nih.govsemanticscholar.org This is crucial for creating materials that are liquid crystalline at or near room temperature.

Enhancing Optical Properties: For applications in optical devices, the molecular structure can be modified to enhance properties like birefringence. This often involves extending the conjugated polyaromatic core of the molecule. semanticscholar.org

Introducing Photoswitchability: Incorporating photoresponsive units, such as an azobenzene (B91143) group, into the molecular structure can allow for the reversible control of liquid crystalline properties with light, enabling applications in optical storage and smart materials. nih.gov

The synthesis of 2-arylpropionic acid derivatives has been a major focus in medicinal chemistry, highlighting how modifications to the core structure can be used to target specific biological activities. nih.govresearchgate.netnih.gov These principles of structure-activity relationships are directly transferable to the design of new materials. humanjournals.com

Analysis of Steric and Electronic Effects of Substituents on Molecular Behavior

The molecular behavior of this compound derivatives is governed by the subtle interplay of steric and electronic effects of any introduced substituents. rsc.org These effects directly influence the strength and nature of intermolecular forces, which in turn dictate the stability and type of mesophase formed. researchgate.net

Steric Effects: Steric hindrance refers to the spatial bulk of a substituent. numberanalytics.com Attaching a bulky group, particularly in a lateral position on the phenyl ring, can significantly disrupt the parallel alignment of molecules required for liquid crystal formation. nih.gov This disruption weakens intermolecular attractions, generally leading to lower melting points and reduced mesophase stability (lower clearing points). nih.govnumberanalytics.com In some cases, a large enough steric effect can completely suppress mesomorphism. nih.gov For example, the position of an alkoxy chain on a core structure has a strong impact; an ortho-substituted chain pointing towards the molecular center can be more disruptive than a para-substituted one. nih.gov

Electronic Effects: The electronic nature of a substituent—whether it is electron-donating or electron-withdrawing—alters the charge distribution, dipole moment, and polarizability of the molecule. nih.govresearchgate.netchemrxiv.org

Electron-withdrawing groups (e.g., -NO₂, -CN) can increase the molecular dipole, leading to stronger dipole-dipole interactions and potentially greater thermal stability of the mesophase. researchgate.net

Correlation between Molecular Structure and Observed Mesophases

Hydrogen Bonding and Dimerization: The presence of a carboxylic acid group is strongly correlated with the formation of hydrogen-bonded dimers. researchgate.neted.gov This dimerization effectively doubles the length of the molecule, creating a more anisotropic, rod-like shape that is essential for the formation of calamitic mesophases such as nematic and smectic phases. researchgate.net

Alkoxy Chain Length: As detailed in section 7.2, there is a strong correlation between the length of the flexible alkoxy chain and the type of mesophase observed. Shorter to intermediate chains (n=3-6) in alkoxybenzoic acids tend to favor the nematic (N) phase. derpharmachemica.comresearchgate.net As the chain length increases (n > 6), the increased van der Waals forces between chains promote layered structures, leading to the appearance of smectic phases (e.g., Smectic C, Smectic A). nih.govmdpi.comresearchgate.net

Molecular Core: The rigidity and linearity of the central core are critical. A rigid phenyl ring contributes to the rod-like shape. Introducing additional phenyl rings or different linking groups (like -CH=N- or -N=N-) can enhance the rigidity and anisotropy, generally increasing the thermal stability of the mesophases. icm.edu.plmdpi.com Conversely, introducing a non-linear or "bent" geometry into the core can lead to the formation of entirely different, often more complex, mesophases. rsc.org

Lateral Substitution: The presence of lateral substituents on the aromatic core is correlated with a decrease in mesophase stability and transition temperatures. nih.gov These groups increase the width of the molecule, hindering the close side-by-side packing necessary for ordered phases. nih.gov

The following table summarizes these correlations for calamitic liquid crystals.

Structural FeaturePrimary InfluenceCorrelated Mesophase Behavior
Carboxylic Acid GroupHydrogen Bonding, DimerizationEnables formation of calamitic mesophases by creating elongated supramolecular units. researchgate.neted.gov
Short-to-Medium Alkoxy Chain (n=3-6)Intermediate Intermolecular AttractionFavors Nematic (N) phase formation. derpharmachemica.comresearchgate.net
Long Alkoxy Chain (n>6)Strong van der Waals ForcesPromotes and stabilizes Smectic (SmA, SmC) phases. nih.govmdpi.com
Linear, Rigid Core (e.g., biphenyl)High Molecular AnisotropyIncreases thermal stability and broadens mesophase temperature ranges. mdpi.com
Lateral Substituents (e.g., -CH₃, -Cl)Steric Hindrance, Increased WidthLowers transition temperatures and can disrupt or suppress mesophase formation. nih.gov
Bent Molecular CoreNon-linear GeometryCan induce novel phases not typically seen in linear rods. rsc.org

Emerging Research Frontiers and Future Directions

Exploration of Novel Mesophase Architectures and Their Advanced Applications

The investigation into the liquid crystalline phases (mesophases) of 3-[p-(Hexyloxy)phenyl]propionic acid and its derivatives is a primary frontier of research. While homologous series of p-n-alkoxybenzoic acids are known to form classic nematic and smectic phases through the dimerization of carboxylic acid groups, the introduction of a propionic acid moiety offers new possibilities for molecular packing and mesophase behavior. nih.govtandfonline.com

Future research will likely focus on inducing and stabilizing more complex and highly ordered mesophases. This includes the exploration of cybotactic nematic phases, which feature smectic-like clusters, and various tilted smectic phases (e.g., Smectic C, Smectic F). researchgate.netresearchgate.net The flexibility of the propionic group, compared to the direct attachment of a carboxyl group to the phenyl ring, may lead to unique frustrated phases or bicontinuous cubic phases, which are of significant interest for creating materials with intricate nano-architectures.

The advanced applications of these novel mesophases are vast. For instance, chiral versions of these phases could be used in fast-switching electro-optical devices and advanced display technologies. researchgate.net Highly ordered smectic phases are ideal candidates for creating anisotropic thin films for organic electronics, sensors, and alignment layers for other functional materials.

Integration into Multi-component Systems and Hybrid Composites

The true potential of this compound may be realized in its integration into more complex material systems. Its carboxylic acid group is an excellent hydrogen-bond donor, enabling the formation of supramolecular structures with a wide array of complementary molecules. nih.govmdpi.com

Multi-component Systems: Research is moving towards the creation of hydrogen-bonded liquid crystals (HBLCs) by combining this compound with other molecules, such as pyridines, to form highly stable, extended mesophase ranges. mdpi.comnih.gov These binary and ternary systems can exhibit induced mesophases—phases not present in the individual components—leading to materials with finely tunable properties. mdpi.com For example, mixing with other benzoic acid derivatives can expand the temperature range of the nematic phase. nih.gov The exploration of co-crystals, where the components form a stoichiometric crystalline solid, is another avenue for creating materials with tailored optical and physical properties. turkjps.orgrsc.orgbohrium.comresearchgate.net

Hybrid Composites: A significant future direction is the development of organic-inorganic hybrid liquid crystals. nih.gov By incorporating inorganic nanoparticles, such as TiO2 or silica, into a this compound matrix, researchers can create materials with combined functionalities. nih.govacs.org The carboxylic acid group can act as a binding site for the nanoparticles, ensuring their uniform dispersion and alignment within the liquid crystal host. These hybrids could find applications in advanced optics, catalysis, and as stimuli-responsive materials. nih.govnih.gov

Table 1: Potential Multi-component Systems with this compound

Component B (Hydrogen Bond Acceptor)Potential Resulting SystemAnticipated Properties
4,4'-BipyridineSupramolecular H-bonded Liquid CrystalEnhanced mesophase stability, potential for induced smectic phases. mdpi.com
4-AlkoxystilbazolesExtended Mesomorphic Range ComplexBroadened nematic and smectic phase ranges for device applications. nih.gov
Anisotropic Nanoparticles (e.g., TiO2)Organic-Inorganic Hybrid Liquid CrystalAnisotropic conductivity, enhanced refractive index, photocatalytic activity. nih.gov
Chiral AminesChiral Supramolecular Liquid CrystalFerroelectric or anti-ferroelectric properties for fast-switching displays.

Advanced Computational Modeling for Predictive Material Design

As the complexity of liquid crystalline systems grows, so does the need for powerful predictive tools. Advanced computational modeling, particularly using Density Functional Theory (DFT), is becoming an indispensable part of liquid crystal research. tandfonline.commdpi.comresearchgate.net

For this compound, DFT calculations can predict key molecular parameters that govern its liquid crystalline behavior. This includes:

Molecular Geometry and Aspect Ratio: Simulating the most stable molecular conformations and how they pack together. mdpi.com

Dipole Moments and Polarizability: Predicting how the molecule will respond to external electric fields, which is crucial for display applications. mdpi.comfrontiersin.org

Intermolecular Interaction Energies: Quantifying the strength of hydrogen bonding and van der Waals forces that lead to self-assembly.

Frontier Molecular Orbitals (HOMO-LUMO): Calculating the electronic band gap to predict optical and electronic properties. mdpi.commdpi.com

By correlating these theoretical parameters with experimental data, researchers can establish structure-property relationships. tandfonline.com This allows for the in silico design of new derivatives of this compound with targeted properties, significantly accelerating the discovery of new materials and reducing the need for extensive trial-and-error synthesis. researchgate.net Time-dependent DFT (TD-DFT) can further be used to model the response of these materials to high-energy laser pulses, which is important for optical applications. rochester.edu

Table 2: Key Parameters from Computational Modeling and Their Significance

Computational ParameterSignificance for Material DesignRelevant Research Field
Aspect RatioDetermines the tendency to form calamitic mesophases. mdpi.comLiquid Crystal Synthesis
Dipole MomentInfluences dielectric anisotropy and switching behavior. mdpi.comDisplay Technology
HOMO-LUMO GapPredicts optical absorption and electronic conductivity. mdpi.comOrganic Electronics
Intermolecular Bond StrengthGoverns thermal stability and mesophase type. nih.govSupramolecular Chemistry

Development of Highly Efficient and Sustainable Synthetic Pathways

The traditional synthesis of liquid crystals often involves multiple steps, expensive catalysts, and environmentally harmful solvents. uni-halle.de A key future direction is the development of "green" and sustainable synthetic routes for this compound and its derivatives.

Research in this area is expected to focus on several key strategies:

Multicomponent Reactions: Combining several reaction steps into a single, one-pot process to reduce waste, energy consumption, and purification steps. This approach has shown promise with yields around 90%. uni-halle.de

Green Solvents: Replacing traditional volatile organic compounds with more environmentally friendly alternatives like cyclopentyl methyl ether (CPME) or even water-based systems. whiterose.ac.uk

Heterogeneous Catalysis: Using solid acid catalysts, such as sulfonated mesoporous carbons, which can be easily recovered and reused, minimizing waste and catalyst leaching into the final product. whiterose.ac.uk

Renewable Feedstocks: Investigating the use of bio-based starting materials to synthesize the core components of the molecule, moving away from petroleum-based precursors. researchgate.net

By adopting these green chemistry principles, the production of this compound can become more economically viable and environmentally responsible, which is crucial for its potential large-scale industrial applications.

Interdisciplinary Research Integrating Chemical Compound Analysis with Broader Scientific Fields

The unique properties of this compound make it a candidate for integration into a wide range of scientific and technological fields beyond traditional displays. nih.govmdpi.com Future research will increasingly be interdisciplinary, combining the expertise of chemists, physicists, biologists, and engineers.

Potential interdisciplinary frontiers include:

Biotechnology and Sensing: The liquid crystalline phase can be used as a responsive medium to detect biological events. For example, the binding of a protein or DNA to functionalized surfaces could disrupt the liquid crystal alignment, providing a label-free optical signal. The carboxylic acid group is particularly suitable for bioconjugation.

Functional Materials for Energy: Ionic liquid crystals, a class of materials that could be developed from derivatives of this compound, are being explored as electrolytes in batteries and as ion-conducting membranes in fuel cells. researchgate.net

Photonics and Actuation: Integrating this compound into liquid crystal elastomers could lead to the development of soft actuators that change shape in response to stimuli like light or heat, with applications in soft robotics and artificial muscles. mdpi.com

Controlled Drug Delivery: Lyotropic liquid crystal phases formed by amphiphilic derivatives of this compound could be used to create nanostructured carriers for the controlled release of therapeutic agents. sigmaaldrich.com

This integration of disciplines is essential for translating the fundamental properties of this compound into transformative technologies. researchgate.netchemistry.or.jp

Q & A

Basic: What are the standard synthetic routes for 3-[p-(Hexyloxy)phenyl]propionic acid, and how can reaction conditions be optimized for yield?

Methodological Answer:
A common approach involves catalytic hydrogenation of unsaturated precursors. For example, palladium on charcoal (Pd/C) with H₂ gas reduces α,β-unsaturated carboxylic acid derivatives to yield saturated propionic acid analogs (e.g., 3-(3-methoxyphenyl)propionic acid synthesis ). For this compound, a similar strategy could be applied:

  • Step 1: Synthesize the unsaturated precursor (e.g., 3-[p-(Hexyloxy)phenyl]acrylic acid) via Friedel-Crafts acylation or coupling reactions.
  • Step 2: Hydrogenate the double bond using Pd/C (5–10% loading) in ethanol or THF under 1–3 atm H₂.
    Optimization Tips:
  • Monitor reaction progress via TLC or HPLC.
  • Adjust catalyst loading and H₂ pressure to suppress side reactions (e.g., over-reduction).
  • Purify via recrystallization (solvent: hexane/ethyl acetate) or column chromatography (silica gel, eluent gradient) .

Basic: How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:
Use a combination of analytical techniques:

  • Melting Point Analysis: Compare observed melting points with literature values (e.g., 43–45°C for analogous compounds ).
  • NMR Spectroscopy:
    • ¹H NMR: Confirm the presence of the hexyloxy chain (δ 0.8–1.5 ppm for CH₂ groups) and aromatic protons (δ 6.5–7.5 ppm).
    • ¹³C NMR: Verify carbonyl (δ ~170–175 ppm) and ether (δ ~60–70 ppm) carbons.
  • Mass Spectrometry (MS): ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 266.3 for C₁₅H₂₂O₃).
  • HPLC: Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%) .

Advanced: What strategies are effective for synthesizing derivatives of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:
Derivatization focuses on modifying the hexyloxy chain or carboxylic acid group:

  • Esterification: React with alcohols (e.g., methanol, benzyl alcohol) under acid catalysis (H₂SO₄) to produce esters for improved lipophilicity.
  • Amide Formation: Use EDC/HOBt coupling with amines (e.g., primary/secondary amines) to generate amides for biological screening.
  • Functionalization of the Aromatic Ring: Introduce halogens or nitro groups via electrophilic substitution (e.g., HNO₃/H₂SO₄ for nitration) followed by reduction to amines.
    Key Considerations:
  • Monitor steric effects from the hexyloxy group during substitution reactions.
  • Use computational tools (e.g., DFT) to predict reactivity and optimize conditions .

Advanced: How can conflicting solubility data for this compound in different solvents be resolved experimentally?

Methodological Answer:
Contradictions often arise due to impurities or solvent polarity mismatches. Resolve via:

  • Solubility Testing: Prepare saturated solutions in target solvents (e.g., DMSO, ethanol, water) at 25°C. Shake for 24 hrs, filter, and quantify dissolved compound via UV-Vis spectroscopy (calibration curve at λ_max).
  • Temperature-Dependent Studies: Measure solubility at 10°C intervals (10–50°C) to construct van’t Hoff plots for thermodynamic analysis.
  • Co-Solvency Approach: For low aqueous solubility, use PEG-400 or cyclodextrins to enhance dissolution for biological assays .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:
Adopt OSHA-compliant practices:

  • Engineering Controls: Use fume hoods for weighing and reactions to minimize inhalation exposure.
  • PPE: Wear nitrile gloves, lab coats, and safety goggles.
  • Spill Management: Neutralize acidic spills with sodium bicarbonate; collect residues in chemical waste containers.
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers .

Advanced: What mechanistic insights guide the design of this compound as a drug delivery carrier?

Methodological Answer:
The hexyloxy chain enhances lipid membrane permeability, while the carboxylic acid allows conjugation to therapeutics (e.g., NSAIDs):

  • Conjugation Chemistry: Use carbodiimide-mediated coupling to link the acid group to amine-bearing drugs (e.g., doxorubicin).
  • Release Kinetics: Test pH-dependent hydrolysis in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids.
  • In Vitro Testing: Evaluate cellular uptake in Caco-2 or HEK293 cells using fluorescently tagged derivatives .

Basic: How can researchers troubleshoot low yields in the synthesis of this compound?

Methodological Answer:
Common issues and solutions:

  • Incomplete Hydrogenation: Increase H₂ pressure (up to 5 atm) or prolong reaction time (24–48 hrs).
  • Side Reactions: Replace Pd/C with Pearlman’s catalyst (Pd(OH)₂/C) to minimize over-reduction.
  • Purification Losses: Switch to gradient elution in column chromatography (hexane → ethyl acetate) or use preparative HPLC .

Advanced: What analytical techniques are suitable for studying the degradation pathways of this compound under oxidative stress?

Methodological Answer:

  • Accelerated Stability Testing: Expose the compound to H₂O₂ (3–30%) or UV light (254 nm) and monitor degradation via:
    • LC-MS/MS: Identify oxidation products (e.g., hydroxylated or cleaved derivatives).
    • EPR Spectroscopy: Detect free radical intermediates.
  • Kinetic Modeling: Use Arrhenius plots to predict shelf-life under storage conditions .

Advanced: How does the hexyloxy substituent influence the physicochemical properties of this compound compared to shorter-chain analogs?

Methodological Answer:
The hexyloxy group increases:

  • Lipophilicity: LogP values rise by ~2 units compared to methoxy analogs (e.g., 3-(4-methoxyphenyl)propionic acid, LogP = 1.5 vs. 3.5 for hexyloxy derivative).
  • Thermal Stability: Higher melting points (e.g., 70–75°C vs. 43–45°C for methoxy ).
  • Solubility: Enhanced in non-polar solvents (e.g., chloroform) but reduced in aqueous media.

Basic: What are the recommended storage conditions to maintain the stability of this compound?

Methodological Answer:

  • Short-Term: Store in amber glass vials at 4°C under nitrogen atmosphere.
  • Long-Term: Lyophilize and keep at -20°C with desiccants (silica gel).
  • Avoid: Exposure to light, moisture, and strong acids/bases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.